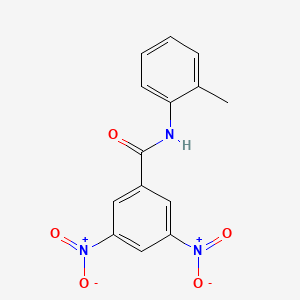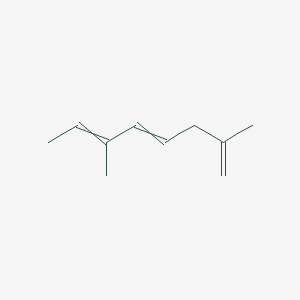
1,4,6-Octatriene, 2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Octatriene, 2,6-dimethyl- is an organic compound with the molecular formula C10H16 and a molecular weight of 136.2340 g/mol . It is also known by other names such as allo-ocimene and neo-allo-ocimene . This compound is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils and known for their pleasant floral and herbal aromas .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,6-Octatriene, 2,6-dimethyl- can be synthesized through fractional distillation of allo-ocimene. The process involves distilling the compound through an efficient column and repeatedly distilling it at 15 mmHg through a long column of glass helices, with a final distillation from sodium under nitrogen . The compound should be stabilized with approximately 0.1% hydroquinone .
Industrial Production Methods: Industrial production methods for 1,4,6-Octatriene, 2,6-dimethyl- are not extensively documented. the fractional distillation method mentioned above can be scaled up for industrial purposes, ensuring the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions: 1,4,6-Octatriene, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed:
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: Products can include alkanes or other saturated hydrocarbons.
Substitution: Products can include halogenated derivatives of the original compound.
Scientific Research Applications
1,4,6-Octatriene, 2,6-dimethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,6-Octatriene, 2,6-dimethyl- involves its ability to undergo electrocyclic reactions. These reactions are stereospecific and proceed through a concerted mechanism, where the compound’s conjugated pi system plays a crucial role . The compound can undergo conrotatory or disrotatory ring closure depending on the reaction conditions, such as thermal or photochemical activation .
Comparison with Similar Compounds
1,4,6-Octatriene, 2,6-dimethyl- can be compared with other similar compounds, such as:
- 2,4,6-Octatriene, 2,6-dimethyl-, (E,E)-
- 2,4,6-Octatriene, 2,6-dimethyl-, (E,Z)-
- 2,6-Dimethyl-octa-2,4,6-triene, cis
These compounds share similar structural features but differ in their stereochemistry, which can affect their chemical reactivity and physical properties . The uniqueness of 1,4,6-Octatriene, 2,6-dimethyl- lies in its specific isomeric form and its applications in various fields.
Properties
IUPAC Name |
2,6-dimethylocta-1,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8H,2,7H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOFAEOPNMWUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=CCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275102 |
Source


|
| Record name | 1,4,6-Octatriene, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-56-2 |
Source


|
| Record name | 1,4,6-Octatriene, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

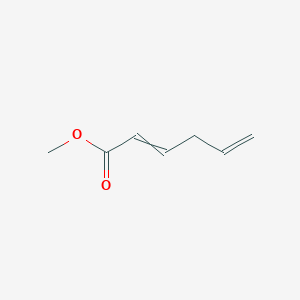
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)


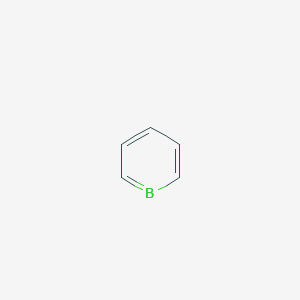
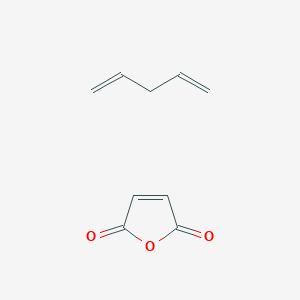
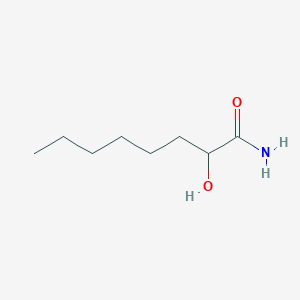
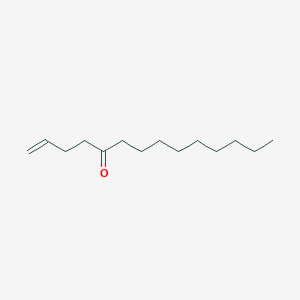


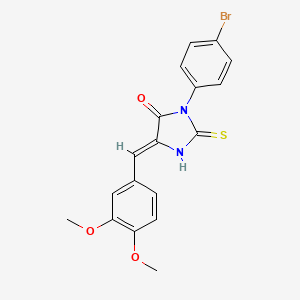
![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
